4,4'-DI(Methylthio)-2,2'-bipyridine

描述

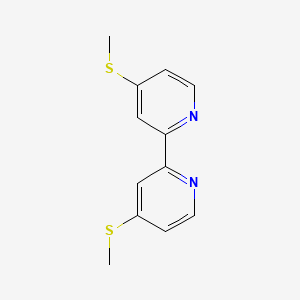

4,4'-DI(Methylthio)-2,2'-bipyridine: is a synthetic organic compound belonging to the class of pyridines. It is characterized by the presence of two pyridine rings, each substituted with a methylsulfanyl group. This compound is known for its versatility and wide range of applications in scientific research and laboratory experiments .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4'-DI(Methylthio)-2,2'-bipyridine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromopyridine and 4-methylsulfanyl-2-bromopyridine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a palladium catalyst (Pd) to facilitate the coupling reaction.

Coupling Reaction: The key step involves the coupling of the two pyridine rings through a palladium-catalyzed cross-coupling reaction, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process .

化学反应分析

Types of Reactions

4,4'-DI(Methylthio)-2,2'-bipyridine undergoes various types of chemical reactions, including:

Oxidation: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions to form corresponding thiols.

Substitution: The pyridine rings can participate in substitution reactions, where the methylsulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of thiols.

Substitution: Formation of various substituted pyridine derivatives.

科学研究应用

Electrochemical Applications

Electrochemical Polymerization:

One notable application of 4,4'-DI(Methylthio)-2,2'-bipyridine is in the electrochemical polymerization process. The compound can undergo polymerization in acetonitrile, producing conductive films. These films have potential uses in electronic devices due to their conductivity and stability under various conditions .

Redox Activity:

The redox properties of this compound make it an excellent candidate for use in redox-active materials. Its ability to participate in electron transfer reactions is crucial for applications in sensors and energy storage devices. For instance, derivatives of bipyridine have been utilized in the development of molecular motors and machines that rely on controlled electron transfer processes .

Molecular Electronics

Molecular Switches:

The compound's unique electronic properties enable its use as a molecular switch. The structural changes upon oxidation or reduction can be exploited to create devices that can toggle between different states, making them useful for memory storage applications .

Conductive Materials:

As a building block for more complex structures, this compound contributes to the development of conductive polymers and materials that are essential in organic electronics. Its incorporation into polymer matrices enhances the electrical properties of the resulting materials .

Coordination Chemistry

Metal Complexes:

The ability of this compound to form stable complexes with transition metals has been extensively studied. These metal complexes exhibit unique photophysical properties that are valuable for applications in catalysis and photochemistry. For example, complexes formed with ruthenium have shown promising results in photocatalytic reactions .

Catalytic Applications:

In catalytic systems, this bipyridine derivative acts as a ligand that stabilizes metal centers while facilitating substrate coordination. This property is particularly useful in asymmetric synthesis and other catalytic transformations where selectivity is critical .

Case Studies

作用机制

The mechanism of action of 4,4'-DI(Methylthio)-2,2'-bipyridine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties. These complexes can interact with enzymes, proteins, and other biomolecules, leading to various biological effects.

相似化合物的比较

Similar Compounds

- 4,4’-Dithiomethyl-2,2’-bipyridine

- 4,4’-Dimethylthio-2,2’-bipyridine

Comparison

Compared to similar compounds, 4,4'-DI(Methylthio)-2,2'-bipyridine is unique due to its specific substitution pattern and the presence of two methylsulfanyl groups. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

生物活性

4,4'-DI(Methylthio)-2,2'-bipyridine is a thioether derivative of 2,2'-bipyridine, a compound that has gained attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two methylthio groups attached to the 4-position of the bipyridine structure, which enhances its lipophilicity and potentially influences its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in cellular processes. For example, it may interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- DNA Interaction : Studies suggest that this compound can bind to DNA or other biomolecules, affecting cellular proliferation and apoptosis pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

-

Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

These values indicate that this compound is particularly effective against HCT-116 cells compared to others .

Cell Line IC50 (µM) MCF-7 (Breast) 5.0 HCT-116 (Colon) 3.5 HepG-2 (Liver) 4.8 - Mechanism of Induction : Flow cytometry analyses reveal that treatment with this compound leads to early apoptosis in cancer cells. This effect is attributed to its ability to disrupt mitochondrial membrane potential and activate caspase pathways .

Antiviral Activity

Emerging evidence suggests that compounds related to bipyridine derivatives may possess antiviral properties:

- HBV Inhibition : Preliminary studies indicate that derivatives similar to this compound can inhibit Hepatitis B Virus (HBV) replication in vitro. The mechanism is believed to involve interference with viral entry or replication processes .

Case Study: Cytotoxicity in Cancer Models

A study conducted on various human cancer cell lines demonstrated the efficacy of this compound in inducing cell death:

- Experimental Setup : Cells were treated with varying concentrations of the compound for 24 hours.

- Results : Significant reductions in cell viability were observed across all tested lines. The most pronounced effects were noted in liver and colon cancer cells.

Comparative Analysis with Other Compounds

In comparative studies with other bipyridine derivatives:

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 3.5 | CDK inhibition |

| 4-Aminopyrazolo[3,4-d]pyrimidine | 7.0 | Apoptosis induction |

| Pyrazolo[4,3-d]pyrimidin-7-one | 6.5 | Cell cycle arrest |

This table illustrates that while all compounds show promise as anticancer agents, this compound demonstrates superior potency against certain cancer types .

属性

IUPAC Name |

4-methylsulfanyl-2-(4-methylsulfanylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S2/c1-15-9-3-5-13-11(7-9)12-8-10(16-2)4-6-14-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXBLLPECIUVCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=NC=C1)C2=NC=CC(=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718706 | |

| Record name | 4,4'-Bis(methylsulfanyl)-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101028-38-0 | |

| Record name | 4,4'-Bis(methylsulfanyl)-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。